(5-Chlorobenzo[d]isoxazol-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-chloro-1,2-benzoxazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-5-1-2-8-6(3-5)7(4-11)10-12-8/h1-3,11H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCQEZKNTFUCOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NO2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501286551 | |
| Record name | 5-Chloro-1,2-benzisoxazole-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501286551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200219-16-4 | |
| Record name | 5-Chloro-1,2-benzisoxazole-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1200219-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1,2-benzisoxazole-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501286551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chlorobenzo[d]isoxazol-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine . This reaction can be catalyzed by various metal catalysts such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
the principles of green chemistry and eco-friendly synthesis are increasingly being applied to its production .
Chemical Reactions Analysis
Functional Group Transformations
The methanol group undergoes typical alcohol reactions, while the isoxazole ring participates in electrophilic substitutions.
Table 2: Reactivity of the Methanol Substituent
-
Esterification : Acetic anhydride or acetyl chloride converts the methanol group to an acetate, enhancing lipophilicity .
-
Oxidation : Manganese dioxide selectively oxidizes the primary alcohol to an aldehyde .
Electrophilic Aromatic Substitution (EAS)
The chlorine atom at C5 directs electrophiles to the C4 and C6 positions due to its electron-withdrawing effect.
Table 3: EAS Reactions of the Isoxazole Ring
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Nitration : Occurs at C4 with ~75% selectivity due to steric hindrance at C6 .
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Bromination : Highly regioselective for C4 under Lewis acid catalysis .
Ring-Opening and Rearrangements
The isoxazole ring is susceptible to ring-opening under basic or photolytic conditions:
Table 4: Ring-Opening Reactions
| Conditions | Product | Mechanism | Source |
|---|---|---|---|
| NaOH, H<sub>2</sub>O, reflux | 5-Chloro-2-cyanophenol | Base-induced cleavage | |
| UV irradiation, AcOH | Benzoxazole derivatives | Photoisomerization |
-
Base-Induced Cleavage : Hydrolysis yields 5-chloro-2-cyanophenol, a precursor for agrochemicals .
-
Photoisomerization : UV light induces rearrangement to benzoxazole analogs .
Stability and Degradation
Scientific Research Applications
Chemistry
- Building Block for Synthesis : (5-Chlorobenzo[d]isoxazol-3-yl)methanol serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a valuable precursor in organic synthesis.
Biology
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. It targets specific enzymes involved in critical biological pathways, making it a candidate for further research in enzyme-related diseases.
Medicine
- Anti-inflammatory and Anticancer Properties : Research indicates that this compound exhibits anti-inflammatory effects and potential anticancer activity. Its mechanism includes the inhibition of immune checkpoints such as PD-1/PD-L1, which are crucial in cancer immunotherapy.
Targeted Pathways
The compound primarily interacts with:
- Programmed Cell Death-1 (PD-1) and Programmed Cell Death-Ligand 1 (PD-L1) : Inhibition of these immune checkpoints enhances anti-tumor immunity.
- Bromodomain-containing protein 4 (BRD4) : This protein regulates gene expression, making it a target for cancer therapies.
Mode of Action
This compound acts as a small-molecule inhibitor, leading to significant alterations in immune cell function and affecting acetylation levels on histones. This modulation influences gene expression patterns relevant to cancer progression and immune response.
Cellular Effects
Research shows that the compound influences:
- Cell Signaling : It modulates pathways related to apoptosis and cellular proliferation.
- Gene Expression : Alters transcriptional activity across various cell types.
- Metabolic Pathways : Interacts with metabolic enzymes, potentially affecting energy homeostasis.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Cancer Research : In vitro studies demonstrated that derivatives exhibited promising anti-cancer properties by inhibiting tumor growth through modulation of PD-L1 expression. One study reported an IC₅₀ value as low as 0.31 μM against hypoxia-inducible factor (HIF), critical for tumor survival under low oxygen conditions.
- Immunological Studies : Another study highlighted the compound's ability to enhance T-cell responses against tumors by blocking PD-1 interactions, suggesting its potential as an immunotherapeutic agent.
Summary Table of Applications
| Application Area | Specific Use | Mechanism |
|---|---|---|
| Chemistry | Synthesis of complex molecules | Acts as a building block |
| Biology | Enzyme inhibition | Targets specific enzymes |
| Medicine | Anti-inflammatory/anticancer | Inhibits PD-1/PD-L1 |
Mechanism of Action
The mechanism of action of (5-Chlorobenzo[d]isoxazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with various proteins and nucleic acids .
Comparison with Similar Compounds
5-Chloro vs. 5-Methyl Derivatives
- Activity Trends :
- 5-Chlorobenzo[d]oxazole derivatives (e.g., compound 12b) exhibit IC₅₀ values of 26.31–102.10 μM in enzymatic assays, showing reduced potency compared to 5-methyl analogs (IC₅₀: 10.50–74.30 μM) .
- The electron-withdrawing chlorine substituent may decrease electron density at the isoxazole ring, reducing binding affinity to targets like acetylcholinesterase or kinases .
Halogen Variations
- (5-(2-Fluorophenyl)isoxazol-3-yl)methanol (CAS: 1105191-15-8): Aryl fluorination introduces steric and electronic effects that alter receptor interactions, though direct activity data are unavailable .
Functional Group Modifications
Hydroxymethyl vs. Carboxylic Acid Derivatives
- 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid (CAS: 59899-91-1):
- Ethyl 6-iodobenzo[d]isoxazole-3-carboxylate :
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* | Solubility (Water) |
|---|---|---|---|
| (5-Chlorobenzo[d]isoxazol-3-yl)methanol | 183.59 | 1.8 | Low |
| [5-(4-Methylphenyl)isoxazol-3-yl]methanol | 189.22 | 2.3 | Moderate |
| 2-(5-Chlorobenzo[d]isoxazol-3-yl)acetic acid | 211.62 | 1.2 | High |
*Predicted using fragment-based methods (e.g., XLogP3).
Key Research Findings
- Biological Relevance : 5-Chloro derivatives are less potent in enzyme inhibition but may offer advantages in toxicity profiles or resistance mitigation .
- Synthetic Flexibility: Microwave-assisted synthesis (e.g., for [5-(4-methylphenyl)isoxazol-3-yl]methanol) reduces reaction time but requires optimization for chlorine-containing analogs .
- Structural Insights : X-ray crystallography (using SHELX programs) confirms the planar benzo[d]isoxazole core, with substituents dictating crystal packing and stability .
Biological Activity
(5-Chlorobenzo[d]isoxazol-3-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
This compound is characterized by a chlorinated benzoisoxazole structure, which influences its reactivity and biological interactions. The synthesis typically involves cyclization reactions with α-acetylenic γ-hydroxyaldehydes and hydroxylamine, leading to various derivatives that may exhibit different biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit various enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. For example, it has been investigated for its potential as a kynurenine 3-monooxygenase (KMO) inhibitor, which plays a role in neuroinflammation and cancer progression .
Biological Activities
The compound exhibits several notable biological activities:
- Anticancer Activity : Research has shown that this compound can induce cytotoxic effects in various cancer cell lines. In vitro studies demonstrated significant antiproliferative effects against human cancer cell lines such as HeLa and A549, with IC50 values indicating effective concentrations for inhibiting cell growth .
- Antibacterial Properties : The compound has also been evaluated for its antibacterial activity, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Preliminary results suggest promising activity, although further studies are needed to quantify its efficacy .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/Effectiveness |
|---|---|---|
| Anticancer | HeLa (Cervical cancer) | IC50 = 226 µg/mL |
| A549 (Lung cancer) | IC50 = 242.52 µg/mL | |
| Antibacterial | E. coli | MIC = 62.5 µg/mL |
| S. aureus | MIC = 78.12 µg/mL |
Case Study: Kynurenine 3-Monooxygenase Inhibition
A study focused on the development of KMO inhibitors highlighted the effectiveness of derivatives related to this compound in reducing neuroinflammation markers in animal models. The administration of these compounds resulted in decreased levels of kynurenine and improved neurological outcomes .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (5-Chlorobenzo[d]isoxazol-3-yl)methanol, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing with carbamate derivatives (e.g., phenyl carbamates) in the presence of catalysts like DMAP under nitrogen atmosphere, followed by purification via column chromatography (e.g., methanol/methylene chloride gradient) achieves yields up to 58% . Key variables include solvent choice (tetrahydrofuran, ethanol), temperature (room temperature vs. reflux), and catalyst loading. Inert gas protection (N₂) minimizes side reactions.
Q. How can spectroscopic and crystallographic techniques characterize this compound?
- Methodology :
- Spectroscopy : Use H/C NMR to confirm the presence of the isoxazole ring, chlorophenyl group, and methanol moiety. IR spectroscopy identifies O–H (3200–3600 cm) and C–Cl (550–850 cm) stretches.
- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. SHELXS/SHELXD assists in phase determination for small-molecule structures .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodology : Assess degradation under light, humidity, and temperature using accelerated stability studies. HPLC or LC-MS monitors purity over time. Store in airtight, light-resistant containers at –20°C, as recommended for structurally related alcohols .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the pharmacological activity of this compound, such as anticonvulsant or analgesic effects?
- Methodology :
- In vitro : Test inhibition of enzymes like D-amino acid oxidase (DAO) using fluorometric assays, as seen with 5-chlorobenzo[d]isoxazol-3-ol (CBIO) in pain models .
- In vivo : Employ rodent models (e.g., formalin-induced tonic pain) with dose-response studies. Co-administer reference drugs (e.g., ketamine) and measure biomarkers (e.g., glutathione levels) .
Q. How can computational methods predict the electronic properties and reactivity of this compound?
- Methodology : Perform Density Functional Theory (DFT) calculations (e.g., RB3LYP/6-31++G**) to analyze HOMO-LUMO gaps, excitation energies, and electrostatic potential surfaces. Solvent effects (e.g., water) are modeled using polarizable continuum models (PCM). These predict sites for electrophilic/nucleophilic attack and stability under redox conditions .
Q. How should researchers address contradictions in synthesis yields or analytical data across studies?
- Methodology : Systematically compare reaction parameters (e.g., catalyst type, solvent polarity, reflux duration). For example, triethylamine vs. DMAP may alter carbamate activation efficiency . Validate analytical methods via inter-laboratory reproducibility tests and cross-reference with databases like NIST Chemistry WebBook for spectral consistency .
Q. What strategies optimize the compound’s bioavailability and metabolic stability for therapeutic applications?
- Methodology :
- Derivatization : Introduce prodrug moieties (e.g., acetate esters) to enhance lipophilicity.
- ADME Studies : Use in vitro hepatocyte assays to assess CYP450-mediated metabolism. LC-MS quantifies parent compound and metabolites in plasma .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
